molecular formula C15H14F3NO2S2 B2526520 3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine CAS No. 2177366-47-9

3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

Cat. No. B2526520
CAS RN: 2177366-47-9
M. Wt: 361.4
InChI Key: RNOKPFDDEMJAMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-pyrrolines, which are closely related to the compound of interest, has been achieved through the reaction of electron-deficient imines with sulfur-containing allenyl derivatives. Specifically, lithiated thioallenes have been used to synthesize 2-aryl-3-phenylsulfonyl-3-pyrrolines, while allenyl sulfones have been employed to obtain the isomeric 2-aryl-4-phenylsulfonyl-3-pyrrolines. This process involves a sulfonyl group migration that catalyzes a nucleophilic [3 + 2] cycloaddition, leading to rearranged cycloadducts .

Molecular Structure Analysis

The molecular structure of phenyl (3-phenylpyrrolidin-3-yl)sulfones, which share a structural motif with the target compound, has been optimized for selective activity as RORγt inverse agonists. The structure-activity relationship studies have identified critical structural elements such as a polar set of amides at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group at the para-position of the 3-phenyl group. These elements are essential for achieving high selectivity against other nuclear receptors .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives has been explored through the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine. These compounds, when subjected to reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf), unexpectedly yielded pyrrolidin-3-ones instead of the anticipated 1,4-oxazepanes. This finding suggests a potential for diverse chemical reactivity and rearrangements involving sulfonamide groups in pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 4-(trifluoromethyl)pyrrolidines with various substituents at position 3, have been studied. These compounds were synthesized via 1,3-dipolar cycloaddition reactions, indicating the potential for the target compound to undergo similar reactions due to the presence of the trifluoromethyl group and the pyrrolidine ring .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a compound involved in the synthesis of various heterocyclic compounds. One notable application is in the synthesis of chiral pyrrolidin-3-ones, where sulfonamides derived from serine and threonine are subjected to reactions yielding unexpected pyrrolidin-3-ones instead of the anticipated 1,4-oxazepanes. This indicates the compound's potential in the rearrangement processes and its role in synthesizing novel organic structures (Králová, Maloň, Pospíšil, & Soural, 2019).

Photovoltaic Applications

The compound has also found application in the field of photovoltaics. It has been used in the synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands, leading to the creation of dinuclear Cu(I) complexes. These complexes demonstrate moderate power conversion efficiency in dye-sensitized solar cells, suggesting the compound's utility in developing new materials for solar energy conversion (Jayapal et al., 2018).

Material Science

In material science, 3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is involved in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit excellent thermal stability, high strength, and low dielectric constants, making them suitable for various advanced applications, including electronics (Liu et al., 2013).

Drug Design and Bioactive Molecules

This compound is instrumental in the discovery of new RORγt inverse agonists for potential therapeutic applications. The structural manipulation involving the pyrrolidine ring and sulfonyl groups has led to compounds with desirable pharmacokinetic properties and efficacy in biological models, highlighting its relevance in medicinal chemistry (Duan et al., 2019).

properties

IUPAC Name

3-thiophen-3-yl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S2/c16-15(17,18)13-1-3-14(4-2-13)23(20,21)19-7-5-11(9-19)12-6-8-22-10-12/h1-4,6,8,10-11H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOKPFDDEMJAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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